3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid
Description
3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid is a sulfonic acid derivative featuring a biphenyl core substituted with an undecyloxy (C₁₁H₂₃O) chain and a propanesulfonic acid group.
Properties
CAS No. |
915313-27-8 |
|---|---|
Molecular Formula |
C26H38O5S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-[4-(4-undecoxyphenyl)phenoxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C26H38O5S/c1-2-3-4-5-6-7-8-9-10-20-30-25-16-12-23(13-17-25)24-14-18-26(19-15-24)31-21-11-22-32(27,28)29/h12-19H,2-11,20-22H2,1H3,(H,27,28,29) |
InChI Key |
WUBWQNUPWBTPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and an appropriate boronic acid.
Introduction of the Undecyloxy Group: The undecyloxy group can be introduced via an etherification reaction using an alkyl halide and a suitable base.
Attachment of the Propane-1-sulfonic Acid Group: The final step involves the sulfonation of the biphenyl derivative using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4’-(Undecyloxy)[1,1’-biphenyl]-4-yl]oxy}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Biphenyl Sulfonic Acid Derivatives
Key Observations :
Substituent Effects: The undecyloxy chain in the target compound introduces significant hydrophobicity compared to shorter chains (e.g., butoxy in or methoxy in ). This may enhance micelle formation or solubility in nonpolar solvents. Electron-withdrawing groups (e.g., chloro in , fluorophenylsulfonyl in ) increase acidity of the sulfonic acid group, whereas methoxy groups () act as electron donors.
Linker Diversity: The propane-1-sulfonic acid linker in the target compound provides flexibility, contrasting with rigid propanone () or phosphonic acid linkers (). This flexibility may influence molecular packing in crystalline phases.
Molecular Weight :
- The target compound’s higher molecular weight (474.65 g/mol) compared to analogs (e.g., 363.79 g/mol for ) is attributed to the long undecyloxy chain. This could reduce volatility and increase thermal stability.
Physicochemical and Functional Comparisons
Table 2: Hypothetical Properties Based on Structural Features
Research Findings :
- Pharmaceutical Relevance : Sulfonamide derivatives like are commonly used in drug design due to their bioactivity, while phosphonic acids () are explored as enzyme inhibitors . The target compound’s lack of nitrogen-based functional groups may limit direct pharmaceutical use.
- Liquid Crystalline Behavior: Biphenyl cores with alkyl chains (e.g., undecyloxy) are known to exhibit mesophases. The target compound’s structure aligns with liquid crystal precursors, though experimental data is needed to confirm this.
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